

# Midostaurin RAD51 downregulation DNA repair inhibition

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## Compound Focus: Midostaurin (Standard)

CAS No.: 120685-11-2

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## Quantitative Data on Midostaurin's Effect

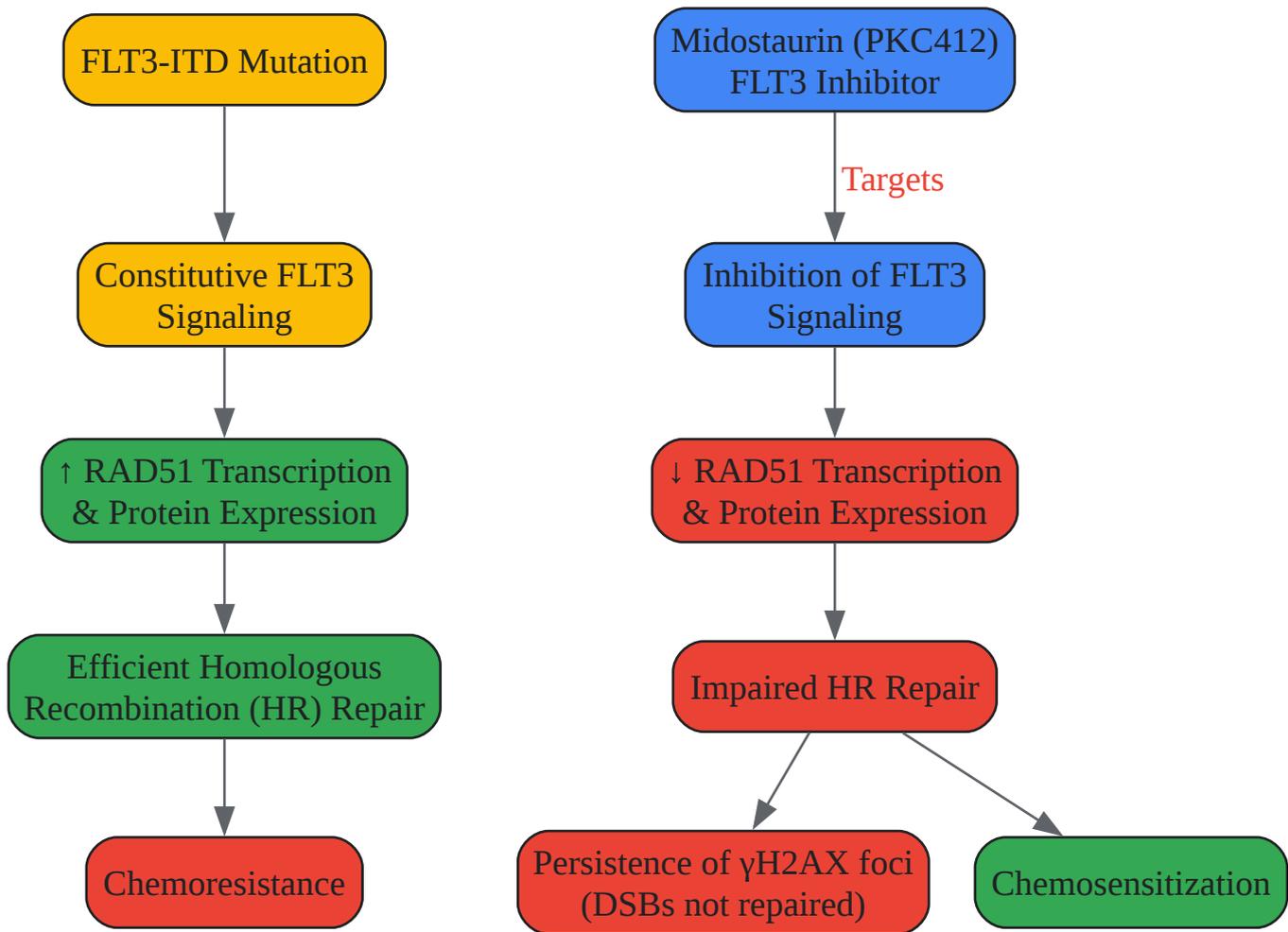
The table below summarizes key quantitative findings from a foundational study on midostaurin's effect on DNA repair in FLT3-ITD positive cells [1].

Cell Type / Patient Sample	Treatment	Effect on DNA Repair	Effect on RAD51 mRNA/Protein	Key Correlative Finding
MV4-11 (FLT3-ITD cell line)	PKC412 (Midostaurin)	Significantly inhibited	Downregulated	Maintenance of phosphorylated H2AX ( $\gamma$ H2AX) levels
HL-60 (FLT3-WT cell line)	PKC412 (Midostaurin)	No significant effect	No effect	-
Primary AML cells (FLT3-ITD)	PKC412 (Midostaurin)	Significantly inhibited	Downregulated	Maintenance of phosphorylated H2AX ( $\gamma$ H2AX) levels

Cell Type / Patient Sample	Treatment	Effect on DNA Repair	Effect on RAD51 mRNA/Protein	Key Correlative Finding
Primary AML cells (FLT3-WT)	PKC412 (Midostaurin)	No significant effect	No effect	-
FLT3-ITD Cells	FLT3-specific siRNA	Not directly measured	Downregulated	Corroborates drug effect is FLT3-specific

## Proposed Mechanism of Action

The following diagram illustrates the mechanism by which midostaurin inhibits DNA repair in FLT3-ITD mutant cells, leading to increased chemotherapy sensitivity [1].



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*Midostaurin inhibits FLT3 signaling to downregulate RAD51 and impair DNA repair.*

## Core Experimental Protocol

The key evidence for this mechanism comes from a study that used the following methodologies [1]:

- **Cell Models:** FLT3-ITD positive (MV4-11 cell line, primary patient samples) and FLT3-wildtype (HL-60 cell line, primary patient samples) cells.
- **Drug Treatment:** Cells were treated with the FLT3 inhibitor PKC412 (midostaurin).
- **DNA Repair Assay (Comet Assay):** Used to measure the repair of DNA damage over time. A higher comet tail moment indicates more DNA damage. Repair is calculated as the percentage of damage remaining at time T compared to time zero.
- **RAD51 Expression Analysis:**

- **mRNA Level:** Measured using quantitative RT-PCR. Results were analyzed using the  $2^{-\Delta\Delta Cq}$  method to determine relative expression changes.
- **Protein Level:** Determined by western blot.
- **DNA Damage Marker ( $\gamma$ H2AX):** Detection of phosphorylated H2AX ( $\gamma$ H2AX) by western blot to indicate unrepaired DNA double-strand breaks (DSBs).
- **FLT3 Specificity Control:** FLT3-specific siRNA was used to genetically silence FLT3, confirming that the observed effects on RAD51 were specific to the inhibition of the FLT3-ITD oncogene.

## Interpretation and Research Context

The finding that **RAD51 transcript levels were significantly correlated with FLT3 transcript levels in FLT3-ITD patients** [1] provides a crucial link. It suggests that the oncogenic FLT3 signaling itself upregulates a key DNA repair protein, thereby allowing cancer cells to better survive chemotherapy-induced DNA damage. Midostaurin, by inhibiting this pathway, reverses the effect.

It is important to note that **RAD51 has roles beyond HR repair**, including protecting newly replicated DNA from degradation [2]. Its downregulation can have complex consequences, but in the context of FLT3-ITD AML, the net effect of its inhibition with midostaurin is to sensitize cells to chemotherapy.

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## References

1. DNA repair contributes to the drug-resistant phenotype of ... [pubmed.ncbi.nlm.nih.gov]
2. RAD51 interconnects between DNA replication, DNA repair ... [pmc.ncbi.nlm.nih.gov]

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